Cas no 80689-20-9 (2(3H)-Benzothiazolone,5,6-dimethyl-)
2(3H)-Benzothiazolone,5,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Benzothiazolone,5,6-dimethyl-
- 2(3H)-Benzothiazolone,5,6-dimethyl-(9CI)
- A922645
- 5,6-Dimethylbenzo[d]thiazol-2(3H)-one
- SCHEMBL11344106
- 80689-20-9
- 5,6-Dimethyl-2(3H)-benzothiazolone
- DTXSID201296953
- 5,6-dimethyl-3H-1,3-benzothiazol-2-one
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- Inchi: 1S/C9H9NOS/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11)
- InChI Key: NXFZVNGILJWVEL-UHFFFAOYSA-N
- SMILES: S1C(NC2C=C(C)C(C)=CC1=2)=O
Computed Properties
- Exact Mass: 179.04
- Monoisotopic Mass: 179.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54.4A^2
2(3H)-Benzothiazolone,5,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005372-5g |
5,6-Dimethylbenzo[d]thiazol-2(3H)-one |
80689-20-9 | 97% | 5g |
$858.84 | 2023-09-01 | |
| Alichem | A059005372-10g |
5,6-Dimethylbenzo[d]thiazol-2(3H)-one |
80689-20-9 | 97% | 10g |
$1364.04 | 2023-09-01 | |
| Alichem | A059005372-25g |
5,6-Dimethylbenzo[d]thiazol-2(3H)-one |
80689-20-9 | 97% | 25g |
$2321.55 | 2023-09-01 | |
| Chemenu | CM525655-1g |
5,6-Dimethylbenzo[d]thiazol-2(3H)-one |
80689-20-9 | 97% | 1g |
$409 | 2024-07-23 | |
| Ambeed | A411375-1g |
5,6-Dimethylbenzo[d]thiazol-2(3H)-one |
80689-20-9 | 97% | 1g |
$413.0 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_2286463-10mg |
5,6-Dimethylbenzo[d]thiazol-2(3H)-one, 97% |
80689-20-9 | 97% | 10mg |
¥1217.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_2286463-50mg |
5,6-Dimethylbenzo[d]thiazol-2(3H)-one, 97% |
80689-20-9 | 97% | 50mg |
¥2015.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_2286463-250mg |
5,6-Dimethylbenzo[d]thiazol-2(3H)-one, 97% |
80689-20-9 | 97% | 250mg |
¥4936.00 | 2025-04-12 |
2(3H)-Benzothiazolone,5,6-dimethyl- Suppliers
2(3H)-Benzothiazolone,5,6-dimethyl- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2(3H)-Benzothiazolone,5,6-dimethyl-
2(3H)-Benzothiazolone,5,6-Dimethyl-: A Comprehensive Overview
The compound with CAS No 80689-20-9, commonly referred to as 2(3H)-benzothiazolone,5,6-dimethyl-, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound belongs to the benzothiazolone family, which is characterized by its aromatic heterocyclic structure. The benzothiazolone framework is widely studied due to its unique electronic properties and reactivity, making it a valuable component in numerous chemical reactions and material syntheses.
Recent advancements in the field of organic chemistry have shed new light on the potential of 2(3H)-benzothiazolone,5,6-dimethyl-. Researchers have explored its role as a versatile building block in the synthesis of advanced materials, such as organic semiconductors and optoelectronic devices. The dimethyl substitution at positions 5 and 6 of the benzothiazolone ring introduces steric effects that can significantly influence the compound's electronic properties and reactivity. This makes it an attractive candidate for applications in drug design and catalysis.
In terms of synthesis, 2(3H)-benzothiazolone,5,6-dimethyl- can be prepared through various methods, including condensation reactions and oxidative cyclizations. These methods have been optimized in recent studies to improve yield and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis to achieve high yields of this compound. Such innovations highlight the ongoing efforts to refine synthetic routes for benzothiazolone derivatives, ensuring their accessibility for large-scale applications.
The electronic properties of 2(3H)-benzothiazolone,5,6-dimethyl- have been extensively studied using computational chemistry techniques. These studies reveal that the dimethyl substituents at positions 5 and 6 modulate the compound's conjugation and electron distribution, which are critical factors in determining its optical and electronic behavior. Such insights are invaluable for designing materials with tailored properties for specific applications.
One of the most promising applications of 2(3H)-benzothiazolone,5,6-dimethyl- lies in its use as a precursor for advanced materials. For example, researchers have utilized this compound to synthesize novel organic semiconductors with improved charge transport properties. These materials show potential for use in next-generation electronic devices, such as flexible displays and thin-film transistors.
Moreover, 2(3H)-benzothiazolone,5,6-dimethyl- has found applications in the field of drug discovery. Its unique structure allows it to act as a scaffold for designing bioactive molecules with potential therapeutic effects. Recent studies have explored its role as an inhibitor of certain enzymes involved in disease pathways, demonstrating its potential as a lead compound for drug development.
In conclusion, 2(3H)-benzothiazolone,5,6-dimethyl- (CAS No 80689-20-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and structural features make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.
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